molecular formula C9H10ClNO3 B13681950 N-Hydroxy-2,4-dimethoxybenzimidoyl Chloride

N-Hydroxy-2,4-dimethoxybenzimidoyl Chloride

Cat. No.: B13681950
M. Wt: 215.63 g/mol
InChI Key: VNUVJWRJYFCFRR-UHFFFAOYSA-N
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Description

N-Hydroxy-2,4-dimethoxybenzimidoyl Chloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,4-dimethoxybenzimidoyl Chloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then chlorinated using thionyl chloride or phosphorus oxychloride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,4-dimethoxybenzimidoyl Chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-2,4-dimethoxybenzimidoyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2,4-dimethoxybenzimidoyl Chloride involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzimidazole: Similar in structure but lacks the methoxy groups.

    2,4-Dimethoxybenzimidazole: Lacks the N-hydroxy group.

    N-Hydroxy-4-methylbenzimidoyl Chloride: Similar but with a methyl group instead of a methoxy group.

Uniqueness

N-Hydroxy-2,4-dimethoxybenzimidoyl Chloride is unique due to the presence of both N-hydroxy and methoxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-hydroxy-2,4-dimethoxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUVJWRJYFCFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=NO)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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